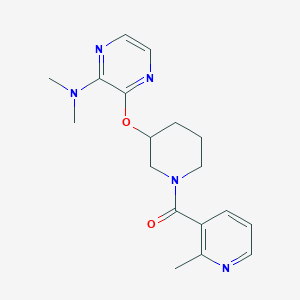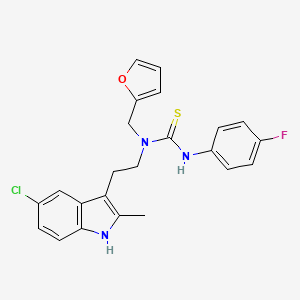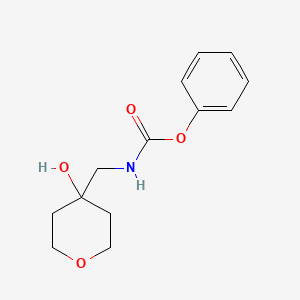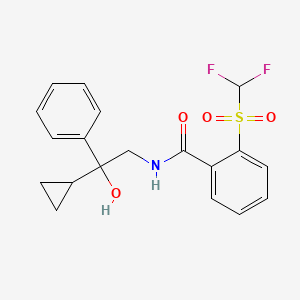
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide, also known as CHDI, is a novel chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications. CHDI belongs to a class of compounds known as HDAC inhibitors, which have been shown to have a wide range of effects on cellular processes, including gene expression and protein function. In
Applications De Recherche Scientifique
Material Science Applications
Polyimides, including those synthesized using diamine monomers with specific structural features such as sulfone (–SO2–) groups, demonstrate significant properties. These materials are investigated for their thermal and mechanical stability, optical transparency, and solubility characteristics. The inclusion of specific functional groups like –SO2– in monomers contributes to the development of colorless and transparent polyimide (CPI) films with potential applications in electronics and optics due to their advanced thermal and mechanical properties and high optical transparency (Hara Jeon et al., 2022).
Organic Chemistry Innovations
Innovative methodologies in organic synthesis are crucial for developing novel compounds with potential applications in various domains. For instance, copper-catalyzed reactions offer new pathways for functionalizing alkanes, providing a means to synthesize complex molecules with N-alkyl products. Such reactions are essential for creating compounds that could have further applications in medicinal chemistry and materials science (B. L. Tran et al., 2014).
Medicinal Chemistry Developments
The synthesis of novel polyimides with electroactive properties, as exemplified by liquid crystalline polyimides containing aniline trimer segments, showcases the intersection of organic synthesis and material science for biomedical applications. These materials, with their unique electroactive and anisotropic conductivity properties, hint at potential uses in biomedicine and advanced material design (Siwei Liu et al., 2011).
Advanced Material Design
Research into the synthesis and characterization of novel materials, such as aromatic polyamide-hydrazides with sulfone-ether linkages, underlines the importance of structural modifications at the molecular level to achieve desired physical and chemical properties. These modifications can significantly impact solubility, thermal stability, and mechanical strength, making these materials suitable for a wide range of applications, from advanced fibers to filtration membranes (Nadia A. Mohamed and M. Fahmy, 2009).
Environmental and Industrial Applications
The development of sulfonated thin-film composite nanofiltration membranes with improved water flux demonstrates the application of advanced materials in environmental engineering and water treatment. By enhancing the hydrophilicity and permeation properties of these membranes, researchers aim to achieve more efficient and energy-saving solutions for treating dye-contaminated water, showcasing the role of chemical innovation in addressing environmental challenges (Yang Liu et al., 2012).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-18(21)27(25,26)16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASYSLPMOIRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

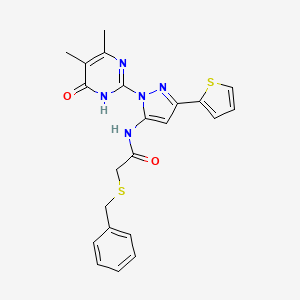
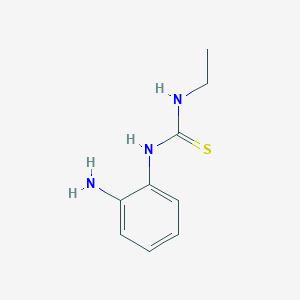

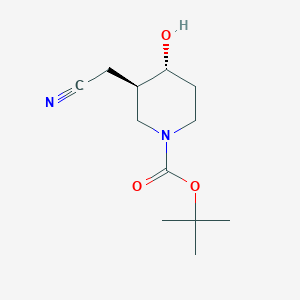
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
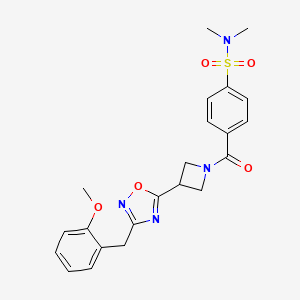
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)

